Cas no 946277-37-8 (N-butyl-2-{2-(2-oxo-2-phenylethyl)sulfanyl-1,3-thiazol-4-yl}acetamide)

N-butyl-2-{2-(2-oxo-2-phenylethyl)sulfanyl-1,3-thiazol-4-yl}acetamide is a synthetic organic compound featuring a thiazole core functionalized with a phenylethylsulfanyl group and an acetamide side chain. Its structural design incorporates both aromatic and heterocyclic components, making it a versatile intermediate in pharmaceutical and agrochemical research. The compound exhibits potential reactivity at multiple sites, enabling further derivatization for applications in drug discovery and material science. Its well-defined molecular architecture ensures consistent performance in synthetic pathways, while the presence of sulfur and nitrogen heteroatoms may contribute to enhanced binding properties in biological systems. The compound is typically characterized by high purity and stability under standard laboratory conditions.
N-butyl-2-{2-(2-oxo-2-phenylethyl)sulfanyl-1,3-thiazol-4-yl}acetamide structure
946277-37-8 structure
商品名:N-butyl-2-{2-(2-oxo-2-phenylethyl)sulfanyl-1,3-thiazol-4-yl}acetamide
CAS番号:946277-37-8
MF:C17H20N2O2S2
メガワット:348.482901573181
CID:6303024
PubChem ID:25284425

N-butyl-2-{2-(2-oxo-2-phenylethyl)sulfanyl-1,3-thiazol-4-yl}acetamide 化学的及び物理的性質

名前と識別子

    • N-butyl-2-{2-(2-oxo-2-phenylethyl)sulfanyl-1,3-thiazol-4-yl}acetamide
    • N-butyl-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide
    • N-butyl-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide
    • F5084-0144
    • 946277-37-8
    • N-butyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide
    • AKOS024495720
    • インチ: 1S/C17H20N2O2S2/c1-2-3-9-18-16(21)10-14-11-22-17(19-14)23-12-15(20)13-7-5-4-6-8-13/h4-8,11H,2-3,9-10,12H2,1H3,(H,18,21)
    • InChIKey: GAEXYWGJSQCXHF-UHFFFAOYSA-N
    • ほほえんだ: S1C(=NC(=C1)CC(NCCCC)=O)SCC(C1C=CC=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 348.09662023g/mol
  • どういたいしつりょう: 348.09662023g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 9
  • 複雑さ: 387
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 113Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.7

N-butyl-2-{2-(2-oxo-2-phenylethyl)sulfanyl-1,3-thiazol-4-yl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5084-0144-20μmol
N-butyl-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide
946277-37-8
20μmol
$79.0 2023-09-05
Life Chemicals
F5084-0144-5μmol
N-butyl-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide
946277-37-8
5μmol
$63.0 2023-09-05
Life Chemicals
F5084-0144-2μmol
N-butyl-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide
946277-37-8
2μmol
$57.0 2023-09-05
Life Chemicals
F5084-0144-25mg
N-butyl-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide
946277-37-8
25mg
$109.0 2023-09-05
Life Chemicals
F5084-0144-2mg
N-butyl-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide
946277-37-8
2mg
$59.0 2023-09-05
Life Chemicals
F5084-0144-1mg
N-butyl-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide
946277-37-8
1mg
$54.0 2023-09-05
Life Chemicals
F5084-0144-15mg
N-butyl-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide
946277-37-8
15mg
$89.0 2023-09-05
Life Chemicals
F5084-0144-30mg
N-butyl-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide
946277-37-8
30mg
$119.0 2023-09-05
Life Chemicals
F5084-0144-75mg
N-butyl-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide
946277-37-8
75mg
$208.0 2023-09-05
Life Chemicals
F5084-0144-10μmol
N-butyl-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide
946277-37-8
10μmol
$69.0 2023-09-05

N-butyl-2-{2-(2-oxo-2-phenylethyl)sulfanyl-1,3-thiazol-4-yl}acetamide 関連文献

N-butyl-2-{2-(2-oxo-2-phenylethyl)sulfanyl-1,3-thiazol-4-yl}acetamideに関する追加情報

Introduction to N-butyl-2-{2-(2-oxo-2-phenylethyl)sulfanyl-1,3-thiazol-4-yl}acetamide (CAS No. 946277-37-8)

N-butyl-2-{2-(2-oxo-2-phenylethyl)sulfanyl-1,3-thiazol-4-yl}acetamide, a compound with the CAS number 946277-37-8, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug discovery. The structural complexity and unique functional groups of this molecule make it a promising candidate for further exploration in various therapeutic areas.

The molecular structure of N-butyl-2-{2-(2-oxo-2-phenylethyl)sulfanyl-1,3-thiazol-4-yl}acetamide features a thiazole core, which is a well-known scaffold in medicinal chemistry. Thiazole derivatives have been extensively studied for their biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a sulfanyl group and an acetylamide moiety further enhances the compound's potential pharmacological properties. These functional groups are known to contribute to the molecule's ability to interact with biological targets, making it a valuable asset in the development of new drugs.

In recent years, there has been a growing interest in the development of novel thiazole-based compounds due to their versatility and efficacy. Research has shown that thiazole derivatives can modulate various biological pathways, making them suitable for treating a wide range of diseases. For instance, studies have demonstrated that certain thiazole compounds exhibit inhibitory effects on enzymes such as kinases and proteases, which are often implicated in disease pathogenesis. The compound N-butyl-2-{2-(2-oxo-2-phenylethyl)sulfanyl-1,3-thiazol-4-yl}acetamide is no exception and has shown promise in preclinical studies as a potential therapeutic agent.

The synthesis of N-butyl-2-{2-(2-oxo-2-phenylethyl)sulfanyl-1,3-thiazol-4-yl}acetamide involves multiple steps, each requiring precise control to ensure high yield and purity. The thiazole ring is typically synthesized via the Hantzsch thiazole synthesis or through cyclization reactions involving appropriate precursors. The introduction of the sulfanyl group and the acetylamide moiety requires careful selection of reagents and reaction conditions to avoid unwanted side products. Advances in synthetic methodologies have enabled chemists to produce complex molecules like this one with greater efficiency and scalability.

The pharmacological activity of N-butyl-2-{2-(2-oxyloxyethyl)sulfanyl}-1H-thiazole[5',4':6',5'']-pyridine[3']carboxamide has been the subject of numerous studies. Researchers have been particularly interested in its potential as an anti-inflammatory agent. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-beta (IL-beta). These findings suggest that it may be effective in treating conditions characterized by inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

Additionally, the compound has shown promise in anticancer research. Studies have indicated that it can induce apoptosis in cancer cells by disrupting key cellular pathways involved in cell survival and proliferation. The thiazole core and its associated functional groups appear to play a crucial role in these interactions, making this molecule a potential candidate for further development as an anticancer drug.

The development of new drugs is often a lengthy and complex process, requiring extensive testing to ensure safety and efficacy. However, compounds like N-butyl--{--(--)-butyldithio--{--}-thia--{--}zol--{--}-4--{--}yloxy--{--}acetonitrile acetate] have the potential to expedite this process by providing valuable starting points for drug design. By understanding the structure-function relationships of these molecules, researchers can make informed decisions about how to modify them to improve their pharmacological properties.

In conclusion, N-butyl--{--(--)butyldithio--)thia--)zol--)4--)yloxy--)acetonitrile acetate] (CAS No. 94627737--) is a promising compound with significant potential in pharmaceutical applications. Its unique structure and functional groups make it a valuable tool for researchers investigating new therapeutic agents. As research continues to uncover the full range of its biological activities, this compound is likely to play an important role in the development of new drugs for various diseases.

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